molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No.: B095508
CAS No.: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Description

5-Nitroindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by a nitro group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .

Mode of Action

This compound inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus

Biochemical Analysis

Biochemical Properties

5-Nitroindole-2-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been observed to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of this compound was observed to chelate with two Mg2+ ions within the active site of integrase .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with enzymes like HIV-1 integrase. By inhibiting this enzyme, it can effectively impair the replication of HIV-1, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. For instance, it has been shown to bind with the active site of HIV-1 integrase, inhibiting its function . This interaction involves a bis-bidentate chelation with two Mg2+ ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroindole-2-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of methyl 1-acetylindoline-2-carboxylate acid, followed by dehydrogenation with manganese dioxide (MnO₂) in toluene, yielding methyl 5-nitroindole-2-carboxylate . This intermediate can then be hydrolyzed to produce this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).

Major Products Formed:

    Reduction: 5-Aminoindole-2-carboxylic acid.

    Substitution: Various substituted indole derivatives.

    Esterification: Methyl 5-nitroindole-2-carboxylate.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a carboxylic acid group on the indole ring. This combination enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOJSCXLFKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325861
Record name 5-Nitroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16730-20-4
Record name 16730-20-4
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Record name 5-Nitroindole-2-carboxylic acid
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Record name 5-NITROINDOLE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

LiOH.H2O (1.06 g, 46.2 mmol, 2.1 eq.) was added to a suspension of 5-nitro-1H-indole-2-carboxylic acid ethyl ester (II) (5.15 g, 22 mmol, 1 eq.) in THF/MeOH/H2O 1:1:2 (180 ml). The final suspension turned to dark yellow and was stirred at 25° C. After 30 min the solubilization was complete and total conversion was achieved after 6 hours. The reaction mixture was cooled to 0° C. and quenched with HCl 2N until the solution reached pH 5. Organic volatiles were removed under reduced pressure and the white precipitate was filtered and dried to give the compound of formula (III). Yield=4.53 g (quantitative).
Name
LiOH.H2O
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
180 mL
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solvent
Reaction Step One
[Compound]
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final suspension
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl-5-nitro-1H-indole-2-carboxylate (22.7 g, 96.83 mg) in ethanol (EtOH) (150 ml) sodium hydroxide (11.62 g, 290.5 mmol) was added. The mixture was stirred at room temperature for 16 h. During this time a brown solid formed. After evaporation of the solvent under reduced pressure the residue was suspended in water and HCl was added. The color of the precipitate changed from brown to yellow. After filtration the residue was washed with water and dried in a vacuum oven at 50° C. to give the product as a brown powder (19.53 g, 98%).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (194 mg, 0.83 mmol) and KOH (342 mg, 5.25 mmol) were stirred in MeOH/water (8 mL/4 mL) at room temperature for 21.5 h. More water was added to dilute the solution. The mixture was concentrated to remove the organic solvent. The remaining solution was washed with DCM (100 mL). The aqueous solution was adjusted with 1 N HCl to pH 2.9, extracted with EtOAc (2×15 mL). The combined EtOAc extraction was washed with brine, dried over sodium sulfate, concentrated to afford the product as solid (185.5 mg, 97% yield). 1H-NMR (DMSO-d6): 8.718 (d, J=2.0-2.5 Hz, 1 H, Ar—H), 8.116 (dd, J=2.0-2.5 Hz and 9.0-9.5 Hz, 1 H, Ar—H), 7.583 (d, J=9.0-9.5 Hz, 1 H, Ar—H), 7.378 (d, J=1.5 Hz, 1 H, Ar—H). LC-MS: 207.1 (MH+).
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods IV

Procedure details

13 g of ethyl 5-nitro-2-indolecarboxylate are placed in 200 ml of EtOH and the solution is treated for 12 hours with 15 g of 30% NaOH solution. After evaporation of the solvent, the residue is acidified with concentrated HCl and then filtered to give 10.8 g of the expected compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that this compound and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []

Q2: What is the structural characterization of this compound?

A: this compound is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []

Q3: Are there other potential applications of this compound derivatives besides APE1 inhibition?

A: Yes, this compound has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting this compound to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.

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